4-(1-Ethyl-1,4-dimethylpentyl)phenol
Overview
Description
4-(1-Ethyl-1,4-dimethylpentyl)phenol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . It is a phenolic compound characterized by the presence of a phenol group attached to a branched alkyl chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol typically involves the alkylation of phenol with a suitable alkyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethyl-1,4-dimethylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1,4-dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(1-Ethyl-1,4-dimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for environmental analysis and testing.
Biology: Studied for its potential estrogenic activity and effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1,4-dimethylpentyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-1,3-dimethylpentyl)phenol: Similar structure but with a different branching pattern on the alkyl chain.
4-(1-Ethyl-1,2-dimethylpentyl)phenol: Another isomer with a different alkyl chain configuration.
Uniqueness
4-(1-Ethyl-1,4-dimethylpentyl)phenol is unique due to its specific alkyl chain branching, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(3,6-dimethylheptan-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028876 | |
Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142731-63-3 | |
Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142731-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,6-Dimethyl-3-heptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510794F9KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Technical nonylphenol, a mixture of isomers, is commonly used in the production of nonylphenol ethoxylates, important nonionic surfactants. This mixture contains various isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol. This particular isomer is of interest due to its prevalence in the technical mixture and its potential for greater estrogenic activity compared to straight-chain isomers. [, ] Additionally, branched isomers, like this compound, tend to be more resistant to biodegradation in the environment, leading to concerns about their persistence and potential long-term effects. [] Understanding the unique properties and behavior of this specific isomer is crucial for assessing its environmental impact and potential risks.
A: Clavariopsis aquatica utilizes a combination of extracellular and intracellular mechanisms to transform this isomer. This aquatic hyphomycete produces laccase, an extracellular enzyme that contributes to the non-specific oxidation of technical nonylphenol, including this compound. [] Interestingly, this non-specific oxidation by laccase could potentially prevent the accumulation of certain highly estrogenic isomers. [] In addition to laccase, C. aquatica also employs intracellular enzymes to degrade this compound, although this process appears less selective than bacterial degradation. [] Mass spectral analysis of the resulting metabolites suggests that C. aquatica modifies the nonyl chain through hydroxylation, oxidation, and potential desaturation and methylation, while leaving the phenolic moiety intact. []
A: Research using rat and human liver microsomes has identified 4-(3′,6′-dimethyl-3′-heptyl) catechol (P363-NC) as the main metabolite of this compound. [] This suggests that hydroxylation at the ortho position of the phenolic ring is a key metabolic pathway for this compound. [] Furthermore, studies on the pond snail Lymnaea stagnalis L. also detected 4-(3′,6′-dimethyl-3′-heptyl) catechol in tissue extracts and feces, alongside the parent isomer. [] This finding, coupled with the detection of glucuronic acid conjugates, suggests that both phase I and phase II metabolic pathways are involved in the biotransformation of this compound. [] Understanding the metabolic fate of this compound in different organisms is crucial for evaluating its potential toxicity and environmental persistence.
A: Several methods have been employed to synthesize this isomer for research, primarily relying on Friedel-Crafts alkylation. One approach involves the reaction of anisole with 3-bromo-3,6-dimethylheptane in the presence of a catalyst like aluminum chloride (AlCl3), followed by cleavage of the resulting ether using boron tribromide (BBr3). [] This method has been used to produce ring-¹⁴C-labelled this compound for studies on aquatic toxicity and metabolism. [] Other approaches involve the direct alkylation of phenol with the appropriate tertiary nonylalcohol using catalysts like boron trifluoride (BF3). [] These synthetic strategies allow researchers to obtain purified this compound, enabling further investigations into its properties, behavior, and biological effects.
A: This compound raises concerns due to its persistence in the environment and potential for endocrine disruption. Its branched structure makes it more resistant to biodegradation than linear isomers, increasing its potential for accumulation in ecosystems. [] Additionally, this compound exhibits estrogenic activity, meaning it can mimic the hormone estrogen in living organisms. This can disrupt endocrine systems, potentially leading to adverse effects on reproduction, development, and overall health. [, ] Therefore, understanding the fate and effects of this compound in the environment is crucial for assessing its risks and developing mitigation strategies.
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